N-Glycolylneuraminic acid

Immunology Glycobiology B-cell signaling

Researchers studying non-human mammalian immunology or Neu5Gc-targeted diagnostics face critical errors when substituting Neu5Ac. This structural analog is not interchangeable, affecting Siglec binding, enzyme kinetics, and biomarker validation. - **Biological relevance:** Essential for murine CD22 (Siglec-2) binding studies; incorrect sialic acid yields false data. - **Diagnostic application:** Required as standard for Neu5Gc-based cancer biomarker assays (e.g., modified CA15-3). - **Enzymatic control:** Use as reference for selective sialidase treatments (Salmonella typhimurium sialidase: 110-fold lower activity on Neu5Gc). Reliable supply for cell culture, ELISA, and glycan sequencing.

Molecular Formula C11H19NO10
Molecular Weight 325.27 g/mol
Cat. No. B15565186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Glycolylneuraminic acid
Molecular FormulaC11H19NO10
Molecular Weight325.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11?/m0/s1
InChIKeyFDJKUWYYUZCUJX-PGIATKPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Glycolylneuraminic Acid (Neu5Gc) Overview


N-Glycolylneuraminic acid (Neu5Gc) is a nine-carbon sialic acid monosaccharide, structurally distinguished from the predominant mammalian form, N-acetylneuraminic acid (Neu5Ac), by a single oxygen atom — the substitution of an N-acetyl group with an N-glycolyl group at the C-5 position [1]. This structural variation, generated endogenously in most mammals via CMP-Neu5Ac hydroxylase (CMAH), is absent in humans due to an evolutionarily acquired loss-of-function mutation in the CMAH gene, making Neu5Gc a xenogeneic (non-self) carbohydrate in humans [2]. As a procurement-grade biochemical standard, Neu5Gc (≥95% purity) and Neu5Ac (≥97% purity) are commercially available as HPLC-grade reference materials, with typical retention time separations of ~0.4 minutes under optimized ion-pairing reverse-phase conditions (Neu5Gc eluting at 4.73 min vs. Neu5Ac at 5.13 min) [3].

Why Neu5Gc Cannot Be Replaced by Neu5Ac


The interchangeability of Neu5Ac and Neu5Gc in experimental systems is contradicted by substantial quantitative evidence demonstrating divergent receptor binding specificities, differential enzymatic substrate preferences, and distinct immunological recognition profiles. Critically, murine CD22 (Siglec-2) exhibits high-affinity binding specifically to α2,6-linked Neu5Gc rather than Neu5Ac, a distinction that directly affects B-cell signaling regulation and confounds immunological studies using wild-type mouse models where Neu5Gc is endogenously present [1]. Furthermore, human anti-Neu5Gc IgG antibodies — present in all individuals and reaching levels that can surpass titers of well-known natural blood group antibodies — react with high specificity against Neu5Gc-containing glycans, whereas IgA isotypes demonstrate cross-reactivity with Neu5Ac epitopes [2]. The catalytic preference of sialidases also differs markedly; for example, Salmonella typhimurium LT2 sialidase exhibits a 110-fold lower catalytic efficiency (kcat/Km) toward Neu5Gc compared to Neu5Ac, rendering enzymatic release protocols non-transferable between the two substrates [3]. Generic substitution therefore introduces quantifiable error in receptor-binding assays, glycan profiling, and immunological detection workflows.

Neu5Gc Differentiation from Analogs


Sialidase Substrate Preference: Neu5Gc vs. Neu5Ac

Mouse CD22 (Siglec-2) demonstrates a clear binding preference for Neu5Gc over Neu5Ac in α2,6-linked sialylated ligands. This preferential recognition is a direct consequence of the N-glycolyl moiety's additional oxygen atom, which enhances hydrogen bonding within the lectin binding pocket [1]. In Cmah−/− mouse B cells deficient in Neu5Gc, the absence of high-affinity Neu5Gc cis-ligands alters BCR ligation-induced signaling, though low-affinity Neu5Ac interactions are sufficient for tonic signaling regulation [1]. This species-specific binding preference has direct consequences for experimental design using wild-type versus knockout murine models.

Immunology Glycobiology B-cell signaling

VLRB Binding Affinity: Neu5Gc vs. Neu5Ac

H3N2 influenza A virus (strain X-31) shows significantly reduced infectivity in host cells enriched with Neu5Gc. In HEK293 cells engineered to express CMAH (converting Neu5Ac to Neu5Gc), resulting in 95% Neu5Gc membrane composition, the virus exhibited significantly decreased infectivity compared to wild-type HEK293 cells (>95% Neu5Ac) [1]. Single-particle microscopy on supported lipid bilayers further revealed that H3N2 (X-31) exhibited decreased binding to Neu5Gc-containing membranes, though no significant difference in fusion kinetics was observed, indicating that receptor binding — not membrane fusion — is the rate-limiting step affected by sialic acid composition [1].

Virology Influenza research Host-pathogen interaction

CA15-3 Assay Enhanced by Neu5Gc Detection

The catalytic efficiency (kcat/Km) of Salmonella typhimurium LT2 sialidase (STSA) for 4-methylumbelliferyl Neu5Gc (4MU-Neu5Gc) is 110-fold lower than that for 4MU-Neu5Ac. Specifically, STSA exhibited remarkably weak ability to cleave α2-3-linked Neu5Gc contained in gangliosides and equine erythrocytes [1]. In silico analysis with transition-state analogues further suggested that the binding affinity of Neu5Gc2en is 14.3 kcal/mol more unstable than that of Neu5Ac2en, providing a thermodynamic basis for the observed catalytic preference [1].

Enzymology Glycan analysis Sialidase assays

Cell-Surface Neu5Gc Analytical Sensitivity

All humans harbor circulating anti-Neu5Gc antibodies of diverse isotypes (IgG, IgM, IgA), directed against a variety of Neu5Gc-containing epitopes. The commonest anti-Neu5Gc antibodies are of the IgG class, predominantly IgG1 which mediates strong complement activation [1]. Notably, anti-Neu5Gc antibody titers in some normal humans surpass levels of well-known natural blood group and xenoreactive antibodies [2]. Glycan microarray analyses with Neu5Gc- and Neu5Ac-glycans revealed that different intravenous immunoglobulin (IVIG) preparations have highly specific anti-Neu5Gc IgG reactivity, while IgA antibodies demonstrate cross-reactivity against several Neu5Ac-glycans, underscoring the distinct immunological footprint of the two sialic acids [3].

Immunology Xenotransplantation Biomarker detection

High-Purity Neu5Gc Chemo-Enzymatic Synthesis

Under optimized ion-pairing reverse-phase HPLC conditions without derivatization, Neu5Gc and Neu5Ac are baseline-separated with distinct retention times. In a validated method using a common RP-HPLC column with isocratic elution, Neu5Gc eluted first at 4.73 minutes, followed by Neu5Ac at 5.13 minutes, yielding a separation differential of 0.40 minutes at a flow rate of 0.4 mL/min [1]. This reproducible chromatographic behavior enables precise quantification of both sialic acids in complex biological matrices such as unprocessed bovine milk, with protein precipitation via ethanol as the sole sample preparation step [1].

Analytical chemistry Chromatography Quality control

Neu5Gc Accumulation in Human Tissues Is Diet-Dependent and Absent in Healthy Endogenous Metabolism — A Critical Distinction for Biomarker and Toxicity Studies

Humans cannot endogenously synthesize Neu5Gc due to a fixed loss-of-function mutation in the CMAH gene; consequently, Neu5Gc detected in human tissues originates exclusively from dietary sources, primarily red meat and milk products [1]. This metabolic pathway divergence is fundamental: Neu5Ac is synthesized de novo in human cells, whereas Neu5Gc is incorporated exogenously via metabolic salvage pathways and accumulates on glycoproteins and glycolipids, including on human carcinoma cells in vivo [2]. Infant formula, in contrast to human breast milk, contains approximately 7% of the non-human sialic acid Neu5Gc, while sheep's and goat's milk have the highest Neu5Gc content among mammalian milks [3].

Metabolism Cancer biology Nutritional biochemistry

Neu5Gc Research and Industrial Applications


Species-Specific In Vitro Immune Models

Given murine CD22's high-affinity binding preference for α2,6-linked Neu5Gc over Neu5Ac [1], Neu5Gc-containing glycoconjugates or Cmah−/− knockout mouse models are essential for accurate B-cell signaling experiments. Wild-type mouse models endogenously express Neu5Gc, and substituting Neu5Ac-based reagents fails to replicate the high-affinity cis-ligand interaction. Researchers investigating CD22-mediated regulation of BCR signaling should procure Neu5Gc standards for glycan array fabrication or use Neu5Gc-deficient Cmah−/− B cells as appropriate negative controls [1].

High-Affinity Cancer Detection Reagents

For influenza A virus studies involving natural hosts such as pigs and horses that endogenously express Neu5Gc on respiratory epithelia, Neu5Gc-containing cell culture substrates or glycan arrays are required. H3N2 (X-31) exhibits significantly reduced infectivity in Neu5Gc-rich cells (>95% Neu5Gc) compared to Neu5Ac-rich wild-type cells [2]. Virology laboratories modeling host adaptation or zoonotic transmission must incorporate Neu5Gc to accurately assess viral binding and entry phenotypes [2].

Selective Glycan Remodeling and Analysis

Human anti-Neu5Gc IgG antibodies, present in all individuals with titers that can exceed natural blood group antibodies, exhibit high specificity for Neu5Gc-containing glycans and do not cross-react with Neu5Ac in IgG isotypes [3][4]. Diagnostic assays for cancer biomarker detection (Neu5Gc accumulates on human carcinomas), xenotransplantation compatibility testing, or dietary intervention studies require authentic Neu5Gc-conjugated probes. Neu5Ac-based controls are suitable only as negative background references [3][4].

Dietary Neu5Gc in Inflammation and Disease

Accurate HPLC-based quantification of sialic acid composition in samples such as bovine milk, animal tissues, or purified glycoproteins requires distinct Neu5Gc and Neu5Ac analytical standards due to their baseline chromatographic separation (retention time differential of 0.40 minutes under optimized conditions) [5]. Additionally, enzymatic release protocols using sialidases such as Salmonella typhimurium LT2 sialidase must account for the 110-fold lower catalytic efficiency toward Neu5Gc substrates, necessitating enzyme-specific optimization when Neu5Gc-containing glycoconjugates are analyzed [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Glycolylneuraminic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.